![molecular formula C26H24N2O5S B2992958 methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 1114878-98-6](/img/structure/B2992958.png)

methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

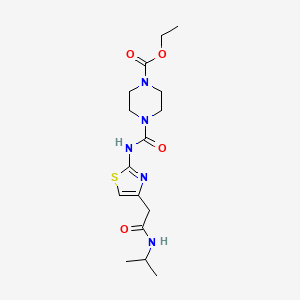

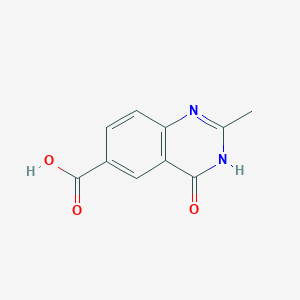

The compound is a derivative of 2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, which is a heterocyclic compound . It has a benzothiadiazine backbone, which is a type of organic compound containing a benzene ring fused to a thiadiazine ring . The molecule also contains functional groups such as carboxylate ester and secondary amine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiadiazine ring, a phenyl ring, and a dimethylphenylamino group . The exact structure would depend on the positions of these groups in the molecule.Scientific Research Applications

Pharmaceutical Research

This compound is structurally related to mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) . Its unique structure could be explored for the development of novel anti-inflammatory agents. Research could focus on its binding affinity to cyclooxygenase (COX) enzymes and its efficacy in reducing inflammation in disease models.

Supramolecular Chemistry

The structural features of this compound suggest its utility in forming supramolecular assemblies. Research could explore its use in constructing novel supramolecular architectures through hydrogen bonding and π-π interactions .

Mechanism of Action

Target of Action

Similar compounds have been known to target non-receptor tyrosine kinases, which mediate signal transduction downstream of a variety of transmembrane receptors .

Mode of Action

For instance, similar compounds have been known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been known to participate in suzuki–miyaura coupling reactions, which involve the formation of carbon–carbon bonds via the transmetalation of organoboron reagents .

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties depending on their chemical structure and the specific conditions under which they are administered .

Result of Action

Similar compounds have been known to exhibit a wide range of biological activities and are mainly used as medicines in the treatment of inflammation and rheumatoid arthritis .

Future Directions

properties

IUPAC Name |

methyl 2-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-17-13-14-20(15-18(17)2)27-23(29)16-28-25(26(30)33-3)24(19-9-5-4-6-10-19)21-11-7-8-12-22(21)34(28,31)32/h4-15H,16H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVIAVURCQHPOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2992880.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2992882.png)

![2-[4-(3-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[2-(2,4-difluorophenyl)-5-methylpyrazol-3-yl]-5-methylpyrazol-3-ol](/img/structure/B2992883.png)

![6-(3-Chloro-4-methoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992887.png)

![4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2992890.png)

![4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate](/img/structure/B2992893.png)